An In-Depth Technical Guide to 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid
An In-Depth Technical Guide to 4-[Cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, the cyclohexane ring serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds and functional materials.[1][2] Its conformational rigidity and three-dimensional character offer a robust platform for the precise spatial arrangement of functional groups, which is critical for selective molecular interactions. This guide focuses on a specific derivative, 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid, a molecule of interest for its potential as a versatile building block.
This compound, bearing both a lipophilic N-cyclohexyl-N-methyl tertiary amine and a polar carboxylic acid function, embodies an amphiphilic character. The strategic placement of these groups on a cyclohexane core suggests potential applications ranging from novel pharmaceutical intermediates to specialized surfactants or polymer monomers. This document provides a comprehensive overview of its structure, a detailed, field-proven protocol for its synthesis via reductive amination, a systematic approach to its analytical characterization, and an expert perspective on its potential applications for researchers in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
The fundamental identity of a compound is defined by its structure and resulting physical properties. These parameters govern its reactivity, solubility, and potential biological interactions.
Chemical Structure
The structure of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is characterized by a central cyclohexane-1,4-dicarboxylate core. One carboxyl group remains, while the other position is substituted with a tertiary amine, which itself is functionalized with both a methyl group and a second cyclohexyl ring. The stereochemistry of the substituents on the central cyclohexane ring (cis or trans) is critical and would significantly influence the molecule's overall shape and properties. While both isomers are possible, the trans isomer is often thermodynamically preferred in related syntheses.[3]
Caption: 2D Structure of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.
Physicochemical Data
Quantitative data for this specific molecule is not widely published. The following table summarizes key identifiers and predicted properties based on its structure and data from analogous compounds like cyclohexanecarboxylic acid and other N-substituted aminocyclohexanes.[4][5]
| Property | Value | Source/Rationale |
| CAS Number | 1554121-90-2 | [4] |
| Molecular Formula | C₁₄H₂₅NO₂ | [4] |
| Molecular Weight | 239.35 g/mol | [4] |
| Appearance | White to off-white solid | Predicted based on similar saturated cyclic compounds. |
| SMILES | O=C(C1CCC(N(C2CCCCC2)C)CC1)O | [4] |
| Melting Point | >200 °C (decomposes) | Estimated based on zwitterionic nature. |
| Boiling Point | Not applicable | Expected to decompose before boiling at atm. pressure. |
| Solubility | Soluble in polar protic solvents (e.g., water, methanol) at acidic or basic pH; sparingly soluble at isoelectric point. | Inferred from the presence of both acidic and basic functional groups. |
| pKa (acid) | ~4.5 - 5.0 | Estimated based on cyclohexanecarboxylic acid.[5] |
| pKa (conj. acid) | ~10.0 - 11.0 | Estimated based on typical tertiary amines. |
Synthesis Protocol: Reductive Amination
A robust and scalable synthesis is paramount for the practical application of any chemical entity. Based on established methodologies for analogous structures, a one-pot reductive amination of a ketone precursor is the most logical and efficient approach.[6][7][8] This strategy is widely used in medicinal chemistry for its high yield and operational simplicity.[9]
The causality behind this choice rests on the direct conversion of a readily available ketone (ethyl 4-oxocyclohexanecarboxylate) to the target tertiary amine in a single synthetic operation, followed by saponification.
Caption: Proposed workflow for the synthesis via reductive amination and saponification.
Detailed Step-by-Step Methodology
Objective: To synthesize 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid.
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (1.0 eq)
-
N-methylcyclohexylamine (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
Protocol:
-
Imine Formation:
-
To a round-bottom flask equipped with a magnetic stirrer, add ethyl 4-oxocyclohexanecarboxylate (1.0 eq) and anhydrous methanol (approx. 10 mL per gram of ketone).
-
Begin stirring and add N-methylcyclohexylamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. The formation of the intermediate iminium ion is a reversible equilibrium. Using a slight excess of the amine drives this equilibrium forward.
-
-
Reductive Amination:
-
In a separate beaker, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.
-
Causality Check: NaBH₃CN is chosen over stronger reducing agents like NaBH₄ because it is less reactive towards the ketone starting material at neutral pH but highly effective at reducing the protonated iminium ion intermediate. This selectivity is crucial for preventing the formation of the corresponding alcohol byproduct.[8]
-
Add the NaBH₃CN solution dropwise to the reaction flask over 20-30 minutes. Maintain the temperature below 30 °C.
-
Allow the reaction to stir overnight at room temperature to ensure complete conversion.
-
-
Work-up and Ester Isolation:
-
Carefully quench the reaction by adding 1M HCl dropwise until the pH is ~2 to neutralize excess reducing agent (Caution: HCN gas may evolve).
-
Remove methanol under reduced pressure using a rotary evaporator.
-
Add deionized water and basify the aqueous solution to pH >10 with 2M NaOH.
-
Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester intermediate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ethyl ester in a 1:1 mixture of methanol and 2M aqueous NaOH.
-
Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Trustworthiness Check: Saponification must be complete to ensure the final product is the free carboxylic acid, which is critical for its intended properties and subsequent applications.
-
-
Final Product Isolation:
-
Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.
-
Dilute the remaining aqueous solution with deionized water.
-
Carefully adjust the pH to its isoelectric point (estimated to be around pH 7-8) using 1M HCl. The product will precipitate as a zwitterionic solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and then with a small amount of cold acetone.
-
Dry the product under high vacuum to a constant weight.
-
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system where each method corroborates the findings of the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10] Both ¹H and ¹³C NMR should be performed.
-
¹H NMR Spectroscopy:
-
Expected Signals: Protons on the two cyclohexane rings will appear as complex, overlapping multiplets in the 1.0-2.5 ppm region. The N-methyl group should appear as a sharp singlet around 2.2-2.5 ppm. The methine proton on the carbon bearing the nitrogen (C-NH ) and the methine proton on the carbon bearing the carboxyl group (C-COOH ) will likely be broad signals in the 2.5-3.5 ppm range. The carboxylic acid proton is often a very broad singlet and may exchange with trace water in the solvent, sometimes appearing over a wide range (10-12 ppm) or not being observed at all.[10]
-
-
¹³C NMR Spectroscopy:
-
Expected Signals: The spectrum will show distinct signals for each unique carbon. The carbonyl carbon of the carboxylic acid is highly deshielded and will appear around 175-185 ppm. Carbons directly attached to the nitrogen will appear in the 50-70 ppm range. The N-methyl carbon will be a distinct signal around 30-40 ppm. The remaining aliphatic carbons of the cyclohexane rings will appear in the 20-45 ppm range.[11][12]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.
-
Technique: Electrospray Ionization (ESI) is ideal for this molecule due to its polar, ionizable functional groups.
-
Expected Result: In positive ion mode (ESI+), the expected molecular ion peak would be [M+H]⁺ at m/z 240.36. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the calculated mass of 239.35.[13][14]
-
Fragmentation: A characteristic fragmentation pattern in MS/MS would involve the alpha-cleavage next to the nitrogen atom, leading to stable, resonance-stabilized iminium ions.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a compound.
-
Methodology: A reverse-phase method using a C18 column is a standard starting point.[16] However, due to the polar nature of the molecule, a mixed-mode or HILIC column may provide better retention and peak shape.[17]
-
Mobile Phase: A typical mobile phase would consist of a gradient of water and acetonitrile or methanol with an additive like formic acid or trifluoroacetic acid to ensure good peak shape by keeping the amine protonated and the carboxylic acid un-ionized.[18]
-
Detection: UV detection at a low wavelength (~200-210 nm) is possible, but not highly sensitive as the molecule lacks a strong chromophore. More universal detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are preferable. Coupling the HPLC to a mass spectrometer (LC-MS) is the most powerful approach, providing purity and mass confirmation simultaneously.[4]
Field-Proven Insights & Potential Applications
While 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid is not a widely commercialized product, its structural motifs are present in numerous compounds with established utility, allowing for an expert projection of its potential applications.
Scaffold for Medicinal Chemistry
The aminocyclohexanecarboxylic acid framework is a versatile scaffold in drug design.[19][20] It provides a rigid, three-dimensional structure that can be used to orient pharmacophoric elements in a defined space.
-
Analgesics and Anticonvulsants: Related cyclic amino acids have been investigated for their neurological activity.
-
Antiviral Agents: The aminocyclitol moiety is a key component of several carbocyclic nucleoside analogues, which are designed as stable surrogates for natural nucleosides in antiviral therapies.[19]
-
Scaffold Hopping: This molecule could be used in "scaffold hopping" campaigns, where a known active core is replaced with a novel one (like this aminocyclohexane) to discover new intellectual property with potentially improved properties (e.g., better ADME profile, novel selectivity).[21]
Prodrug and Permeation Enhancer Development
The structure is reminiscent of derivatives of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a drug used to control bleeding and also as a skin-whitening agent.[22] A significant challenge with hydrophilic drugs like tranexamic acid is their poor penetration through the skin.[23]
-
Lipophilic Prodrugs: The N-cyclohexyl-N-methyl group significantly increases the lipophilicity of the molecule compared to a primary amine like in tranexamic acid. This suggests that the core structure could be explored for creating prodrugs of other polar agents, where this moiety is designed to improve membrane permeability before being cleaved in vivo.
-
Transdermal Delivery: Derivatives of tranexamic acid have been synthesized and evaluated as transdermal permeation enhancers.[24] The amphiphilic nature of 4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid makes it an interesting candidate for similar applications, potentially disrupting the lipid lamellae of the stratum corneum to facilitate the passage of other active compounds.
Conclusion
4-[cyclohexyl(methyl)amino]cyclohexane-1-carboxylic acid represents a molecule of significant synthetic potential. While direct literature is sparse, its structure can be confidently confirmed and its properties understood through the application of fundamental chemical principles. The provided synthesis protocol, based on the reliable reductive amination reaction, offers a clear and efficient path to its production. The systematic analytical workflow ensures that researchers can validate its structure and purity with high confidence. The true value of this compound lies in its potential as a versatile building block. Its rigid, amphiphilic structure makes it a compelling scaffold for medicinal chemists seeking novel intellectual property and for formulation scientists developing next-generation drug delivery systems. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and explore the full potential of this intriguing molecule.
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